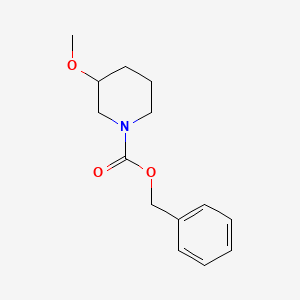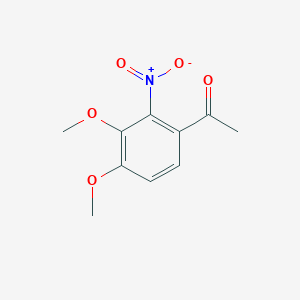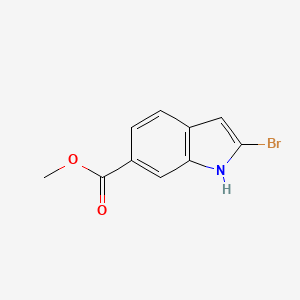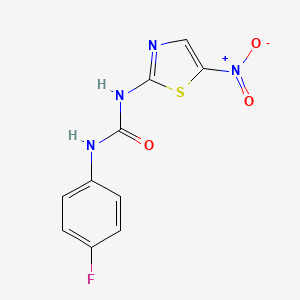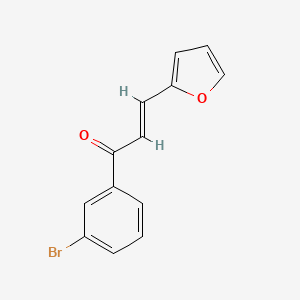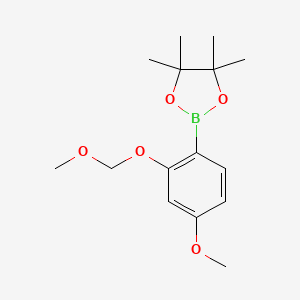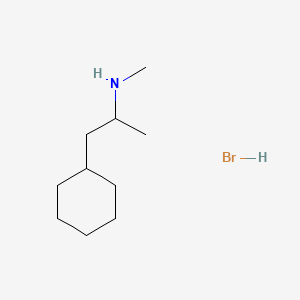
2-Methoxy-4-(methylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is also known by its IUPAC name, 2-methoxy-4-(methylsulfanyl)pyridine .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(methylsulfanyl)pyridine has been described in various studies. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . This method is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(methylsulfanyl)pyridine is 1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4-(methylsulfanyl)pyridine are not detailed in the search results, pyridine compounds are known to undergo a variety of reactions. For example, addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .It should be stored at a temperature of 2-8°C . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Methoxy-4-(methylsulfanyl)pyridine” is used in the field of chemical synthesis . It’s a key intermediate product in the preparation of various compounds .
Preparation of Cardiotonic Drugs
This compound plays a crucial role in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole . These drugs have shown promising results in clinical trials in Europe and the USA .
Cyclization of o-diaminopyridines
“2-Methoxy-4-(methylsulfanyl)pyridine” is used in the cyclization of o-diaminopyridines . This process is carried out in polyphosphoric acid or POCl3 .
Oxidation of Methylsulfanyl Derivatives
This compound is involved in the oxidation of the resulting methylsulfanyl derivatives . The oxidation process is usually performed with m-chloroperbenzoic or peracetic acid .
Resynthesis of Sulmazole and Isomazole
The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
Development of Alternative Synthesis Approaches
Readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of “2-Methoxy-4-(methylsulfanyl)pyridine” in total yields of 17% and 37%, respectively .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVEMLHVUWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(methylsulfanyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

